molecular formula C18H21N3O3 B14488943 Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- CAS No. 63233-53-4

Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-

Cat. No.: B14488943
CAS No.: 63233-53-4
M. Wt: 327.4 g/mol
InChI Key: KTMLPHTWWLQKPI-UHFFFAOYSA-N
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Description

Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Alkylation: The attachment of the pyridinylmethyl group to the aromatic ring.

    Amidation: The formation of the amide bond by reacting the intermediate with hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group and pyridinylmethyl group play crucial roles in its activity. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexanamide: A simpler amide without the nitro and pyridinylmethyl groups.

    N-(3-nitrophenyl)hexanamide: Similar but lacks the pyridinylmethyl group.

    N-(4-(2-pyridinylmethyl)phenyl)hexanamide: Similar but lacks the nitro group.

Uniqueness

Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to the combination of the nitro group and pyridinylmethyl group on the aromatic ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

63233-53-4

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]hexanamide

InChI

InChI=1S/C18H21N3O3/c1-2-3-4-8-18(22)20-16-10-9-14(17(13-16)21(23)24)12-15-7-5-6-11-19-15/h5-7,9-11,13H,2-4,8,12H2,1H3,(H,20,22)

InChI Key

KTMLPHTWWLQKPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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